Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Relevance of the Chloroacetamide Scaffold
The chloroacetamide functional group, characterized by a chlorine atom attached to the carbon alpha to an amide carbonyl, is a classic electrophilic "warhead" in medicinal chemistry. Its inherent reactivity towards nucleophilic residues in biological macromolecules, particularly the thiol group of cysteine, has positioned it as a cornerstone in the design of covalent inhibitors. While sometimes perceived as promiscuously reactive, modern medicinal chemistry has refined the application of the chloroacetamide moiety, enabling the development of highly specific and potent therapeutic candidates. This guide provides a comprehensive exploration of the diverse biological activities of chloroacetamide derivatives, delving into their mechanisms of action, the experimental methodologies used for their evaluation, and their potential as next-generation therapeutics. We will traverse their applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, offering field-proven insights into the causality behind experimental choices and the logic of protocol design.
I. The Chemistry of Action: Covalent Targeting of Cysteine
The biological activities of most chloroacetamide derivatives stem from their ability to act as irreversible covalent inhibitors. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the alpha-carbon susceptible to nucleophilic attack. Within a biological milieu, the thiol side chain of cysteine residues on proteins is a prime nucleophile.
The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond. This irreversible modification of the protein can lead to a loss of function, making it a powerful strategy for inhibiting enzymes or disrupting protein-protein interactions. The specificity of this interaction is not solely dependent on the reactivity of the chloroacetamide warhead but also on the non-covalent interactions between the rest of the molecule and the target protein, which orient the warhead in proximity to the target cysteine.
II. Anticancer Activity: A Multi-pronged Assault on Malignancy
Chloroacetamide derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a range of cancer cell lines and even targeting the elusive cancer stem cell (CSC) population.[1]
A. Mechanism of Action in Cancer
The anticancer activity of chloroacetamides is often multifactorial, arising from the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis. A prominent mechanism involves the inhibition of various kinases and other enzymes that possess a reactive cysteine in or near their active site. For instance, chloroacetamide-based compounds have been designed to target transcriptional enhanced associate domain (TEAD) proteins, which are crucial components of the Hippo signaling pathway. By covalently modifying a conserved cysteine in the palmitate-binding pocket of TEAD, these inhibitors disrupt its interaction with the co-activator YAP1, a key driver of cell proliferation and organ growth.[2]
Furthermore, the general propensity of chloroacetamides to react with cysteine-containing proteins can induce cellular stress and apoptosis. This can occur through the inhibition of crucial enzymes involved in cellular redox homeostasis or by directly damaging proteins, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR), which can culminate in apoptosis.[3][4]
B. Targeting Cancer Stem Cells
A particularly promising application of chloroacetamide derivatives is in the eradication of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] Chloroacetamide-based small molecules have been shown to inhibit the self-renewal of cancer cells with stem-like characteristics in vitro.[1] The exact mechanism is still under investigation but is thought to involve the covalent inhibition of pathways essential for maintaining the stem-like state.
C. Experimental Evaluation of Anticancer Activity
A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
-
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Causality in Protocol Design: The choice of cell seeding density is critical to ensure that the cells are in a logarithmic growth phase during the assay, providing a sensitive measure of cytotoxicity. The incubation time with the test compound is varied to assess time-dependent effects. A solubilization agent, typically DMSO, is required to dissolve the insoluble formazan crystals for spectrophotometric quantification.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloroacetamide derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
To assess the impact of chloroacetamide derivatives on CSCs, the sphere-forming assay is employed. This assay evaluates the ability of single cells to proliferate and form three-dimensional, non-adherent spherical colonies, a characteristic of stem-like cells.
-
Principle: CSCs, when cultured in serum-free, non-adherent conditions with specific growth factors, can form "spheroids" or "tumorspheres." A reduction in the number or size of these spheres upon treatment with a compound indicates an inhibitory effect on the self-renewal capacity of CSCs.[1]
-
Causality in Protocol Design: The use of serum-free medium and non-adherent plates is crucial to select for the growth of stem-like cells. The inclusion of growth factors like EGF and bFGF supports the proliferation of this specific cell population.
III. Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Chloroacetamide derivatives have emerged as promising candidates with a broad spectrum of activity against various bacteria and fungi.[5][6]
A. Mechanism of Antimicrobial Action
The antimicrobial properties of chloroacetamides are primarily attributed to their ability to covalently modify essential microbial enzymes. Many microbial proteins, including those involved in cell wall synthesis, DNA replication, and metabolism, contain reactive cysteine residues that are susceptible to alkylation by chloroacetamides.
For instance, some chloroacetamide derivatives are thought to exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and transcription.[7] Molecular docking studies have supported the binding of these derivatives to the active sites of these enzymes.[7] In fungi, chloroacetamide derivatives may disrupt the cell membrane or inhibit key enzymes involved in fungal viability. Some studies suggest that their mechanism of action is not through the complexation with ergosterol, a common target for antifungal drugs, indicating a potentially novel mechanism.[5]
B. Experimental Evaluation of Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of a compound's antimicrobial potency.
-
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the chloroacetamide derivative in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.
-
Causality in Protocol Design: The use of a standardized inoculum is critical for reproducibility. The choice of growth medium (e.g., Mueller-Hinton for bacteria) ensures optimal growth of the microorganism and consistent test results. Incubation conditions (temperature and duration) are specific to the microorganism being tested.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the chloroacetamide derivative and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity of Chloroacetamide Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(4-hydroxyphenyl) chloroacetamide | C. albicans | >2660 | [8] |
| Chloroacetamide Derivative SP4 | C. albicans | 60-100 | [8] |
| Chloroacetamide Derivative SP6 | C. albicans | 60-100 | [8] |
| Chloroacetamide Derivative 22 | E. coli | >6.25 | [6] |
| Chloroacetamide Derivative 23 | E. coli | >6.25 | [6] |
| 4-BFCA | Fusarium spp. | 12.5-50 | [5] |
IV. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Chloroacetamide derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of key inflammatory mediators.
A. Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of some acetamide derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[9] By covalently modifying a cysteine residue in or near the active site of COX-2, chloroacetamide derivatives can block its activity, thereby reducing prostaglandin production and alleviating inflammation.
// Edges
"Inflammatory_Stimulus" -> "PLA2" [label="Activates"];
"PLA2" -> "Arachidonic_Acid" [label="Converts"];
"Phospholipids" -> "PLA2" [style=invis];
"Arachidonic_Acid" -> "COX2" [label="Substrate for"];
"COX2" -> "Prostaglandins" [label="Synthesizes"];
"Prostaglandins" -> "Inflammation" [label="Mediates"];
"Chloroacetamide" -> "COX2" [label="Covalently Inhibits\n(via Cysteine)", style=dashed, color="#EA4335", arrowhead=tee];
}
.dot
Caption: Covalent inhibition of COX-2 by chloroacetamide derivatives.
B. Experimental Evaluation of Anti-inflammatory Activity
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins, cytokines, and nitric oxide. The ability of a compound to reduce the paw edema indicates its anti-inflammatory potential.
-
Causality in Protocol Design: The use of a plethysmometer allows for precise and quantitative measurement of paw volume changes. A standard anti-inflammatory drug, such as indomethacin or diclofenac, is used as a positive control to validate the assay. The time course of edema measurement helps to elucidate the potential mechanism of action (i.e., inhibition of early or late-phase mediators).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the chloroacetamide derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
V. Antiviral Activity: A New Frontier
The covalent inhibitory nature of chloroacetamide derivatives makes them attractive candidates for the development of antiviral agents, particularly against viruses that rely on cysteine proteases for their replication.
A. Mechanism of Antiviral Action: Targeting Viral Proteases
A prime example of the antiviral potential of chloroacetamides is their activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for processing viral polyproteins into functional proteins required for viral replication.[10][11] Chloroacetamide-based inhibitors have been designed to covalently bind to the catalytic cysteine (Cys145) in the active site of Mpro, thereby inactivating the enzyme and halting viral replication.[10][12]
// Edges
"Viral_Polyprotein" -> "Mpro" [label="Substrate for"];
"Mpro" -> "Functional_Proteins" [label="Cleaves into"];
"Functional_Proteins" -> "Viral_Replication" [label="Enables"];
"Chloroacetamide_Inhibitor" -> "Mpro" [label="Covalently Binds to\nCatalytic Cysteine (Cys145)", style=dashed, color="#EA4335", arrowhead=tee];
}
.dot
Caption: Inhibition of SARS-CoV-2 Mpro by a chloroacetamide derivative.
B. Experimental Evaluation of Antiviral Activity
This assay directly measures the ability of a compound to inhibit the replication of a virus in a cell culture system.
-
Principle: Host cells susceptible to the virus are infected and simultaneously treated with the chloroacetamide derivative. After an incubation period, the amount of viral replication is quantified, often by measuring the viral load (e.g., by qPCR for viral RNA) or by assessing the cytopathic effect (CPE) of the virus on the host cells.
-
Causality in Protocol Design: The choice of host cell line is critical, as it must be permissive to viral infection. The multiplicity of infection (MOI) is carefully controlled to ensure a consistent level of infection across experiments. The timing of compound addition (before, during, or after infection) can provide insights into the stage of the viral life cycle that is being inhibited.
Table 2: Antiviral Activity of Chloroacetamide Derivatives against SARS-CoV-2
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| Jun9-57-3R | Mpro | 0.05 | - | - | [10] |
| Jun9-54-1 | Mpro | 0.17 | - | Vero E6/Calu-3 | [10] |
| Jun9-62-2R | Mpro | 0.43 | 2.05 | Caco2-hACE2 | [10] |
| Jun9-88-6R | Mpro | 0.08 | - | Vero E6/Caco2-hACE2 | [13] |
VI. Other Potential Biological Activities
The reactivity of the chloroacetamide warhead suggests a broad potential for biological activity beyond the aforementioned areas.
-
Herbicidal Activity: Chloroacetamide herbicides are widely used in agriculture. Their mechanism of action involves the inhibition of very-long-chain fatty acid elongases in plants.[14] While effective as herbicides, there is interest in their potential off-target effects on human enzymes, which could inform toxicology studies or even open avenues for therapeutic repurposing.[3][4]
-
Neuroprotective Activity: While direct evidence for the neuroprotective effects of chloroacetamide derivatives is currently limited, some acetamide-containing compounds have shown promise in attenuating neuroinflammation and oxidative stress in models of neurodegeneration.[15][16] Given the role of cysteine proteases like caspases and cathepsins in neuronal apoptosis, the development of specific chloroacetamide-based inhibitors for these enzymes could be a viable strategy for neuroprotection.[17] This remains an exciting area for future research.
VII. Conclusion and Future Perspectives
Chloroacetamide derivatives represent a versatile and potent class of compounds with a wide array of demonstrated and potential biological activities. Their ability to form irreversible covalent bonds with target proteins provides a powerful mechanism for modulating biological processes. As our understanding of the proteome and the roles of specific cysteine residues in disease pathogenesis deepens, the rational design of next-generation chloroacetamide-based therapeutics will undoubtedly accelerate. The continued exploration of their structure-activity relationships, optimization of their selectivity, and investigation into novel therapeutic areas will ensure that the chloroacetamide moiety remains a valuable tool in the arsenal of medicinal chemists and drug discovery scientists.
References
-
Ma, C., Xia, Z., Sacco, M. D., Hu, Y., Townsend, J. A., Meng, X., ... & Wang, J. (2021). Discovery of di-and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. Journal of the American Chemical Society, 143(49), 20697-20709. [Link]
-
Ma, C., Xia, Z., Sacco, M. D., et al. (2021). Discovery of Di- And Trihaloacetamides as Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity. Research Square. [Link]
-
de Oliveira, L. F., da Silva, A. F., da Silva, L. L., ... & Machado, M. M. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). [Link]
-
Singh, P., Kumar, V., & Asif, M. (2021). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC chemistry, 15(1), 1-17. [Link]
-
Gentile, F., Agostini, F., & Exarchou, V. (2023). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. International Journal of Molecular Sciences, 24(13), 10989. [Link]
-
Oda, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. bioRxiv. [Link]
-
Oda, Y., Nakagawa, R., Hattori, S. I., ... & Arisawa, M. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14266-14279. [Link]
-
Katić, A., Bešlo, D., Stolić, I., ... & Bošnjak, B. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(1), 26-39. [Link]
-
Klahn, P., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1509. [Link]
-
Yadav, B., Kumar, V., Singh, B., & Kumar, A. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug development research, 81(3), 356-365. [Link]
-
Oda, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Semantic Scholar. [Link]
-
West, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]
-
Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 438. [Link]
-
West, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ResearchGate. [Link]
-
West, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]
-
Li, X., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(1), 1-1. [Link]
-
Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(3), 1163. [Link]
-
Böger, P. (2000). Towards the primary target of chloroacetamides–new findings pave the way. Pest management science, 56(6), 497-508. [Link]
-
Tan, M. L., et al. (2018). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(9), 2087. [Link]
-
Wang, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European journal of medicinal chemistry, 213, 113171. [Link]
-
El-Zemity, S. R., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. [Link]
-
Gurbani, D., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC medicinal chemistry, 14(7), 1279-1293. [Link]
-
Liu, Y., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Viruses, 14(2), 382. [Link]
-
De Clercq, E. (2002). Inhibitors of virus replication: recent developments and prospects. Verhandelingen-Koninklijke Academie voor Geneeskunde van Belgie, 64(4), 293-315. [Link]
-
Lincz, L. F., & Lotti, V. J. (2007). Caspases: pharmacological manipulation of cell death. Current medicinal chemistry, 14(3), 301-309. [Link]
-
Kim, J. H., et al. (2023). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. Viruses, 15(7), 1545. [Link]
-
Ullah, F., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 10(1), 108. [Link]
-
Liddell, J. R. (2017). Neuroprotection in Neurodegenerative Disease: From Basic Science to Clinical Applications. Antioxidants, 6(1), 18. [Link]
-
Gurbani, D., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). In vivo anti-inflammatory activity was represented as the ratio of inflamed volume to control in the carrageenan-induced paw-inflammation Swiss mouse model. ResearchGate. [Link]
-
de Oliveira, L. F., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology. [Link]
-
Ebadi, M., & Sharma, S. K. (2006). POTENTIAL FUTURE NEUROPROTECTIVE THERAPIES FOR NEURODEGENERATIVE DISORDERS AND STROKE. Neurochemistry international, 48(6-7), 394-400. [Link]
-
Sitailo, L. A., et al. (2002). Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells. Journal of Biological Chemistry, 277(21), 18732-18739. [Link]
-
da Silva, G. P., et al. (2020). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. Current neuropharmacology, 18(4), 289-303. [Link]
-
Droga-Mazovec, G., et al. (2008). Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues. Journal of Biological Chemistry, 283(27), 19140-19150. [Link]
-
ResearchGate. (n.d.). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. ResearchGate. [Link]
-
ResearchGate. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]
-
Tomar, A., et al. (2024). The Neuroprotective and Therapeutic Effects of Medicinal Plants and Natural Products against Aluminium Chloride-Induced Alzheimer's Disease. Journal of Drug Delivery and Therapeutics, 14(5), 163-176. [Link]
-
ResearchGate. (n.d.). Inhibitors of cathepsin D and L block caspase-8 activation. Isolated... ResearchGate. [Link]
-
Elshaier, Y. A., et al. (2025). Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study. Cureus, 17(9), e92375. [Link]
-
Pan, J. Y., et al. (2013). Synthesis and Neuroprotective Action of Xyloketal Derivatives in Parkinson's Disease Models. Marine drugs, 11(12), 5159-5179. [Link]
-
Pan, J. Y., et al. (2013). Synthesis and neuroprotective action of xyloketal derivatives in Parkinson's disease models. Marine drugs, 11(12), 5159-5179. [Link]
Sources